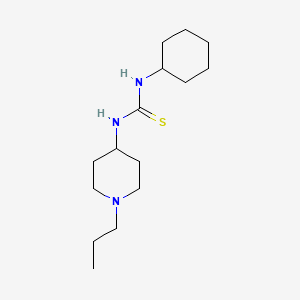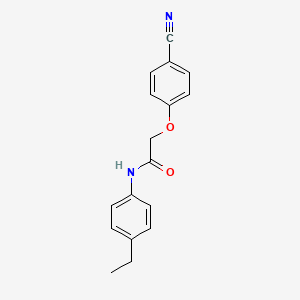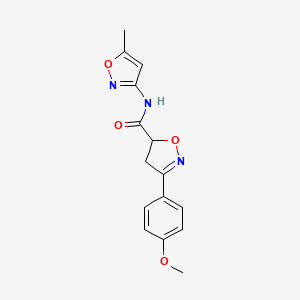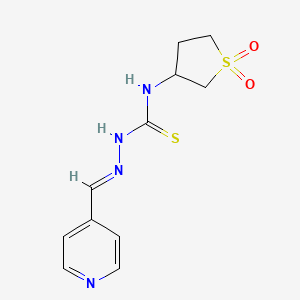
1-(2-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications in the field of neuroscience.
作用机制
The mechanism of action of 1-(2-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine involves the inhibition of dopamine reuptake by the dopamine transporter. This leads to an increase in extracellular dopamine levels in the brain, which is thought to be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
In addition to its effects on dopamine levels, this compound has also been shown to modulate the activity of other neurotransmitters such as serotonin and norepinephrine. It has been found to increase the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects. This compound has also been shown to have a low potential for abuse and addiction, making it a safer alternative to other psychoactive substances.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine in lab experiments is its high selectivity for the dopamine transporter. This allows for more precise targeting of dopamine levels in the brain, which is important for studying the role of dopamine in various neurological disorders. However, one of the limitations of using this compound is its relatively short half-life, which may make it difficult to study its long-term effects.
未来方向
There are several future directions for research on 1-(2-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine. One area of interest is its potential use in the treatment of addiction and substance abuse disorders. This compound has been shown to have a low potential for abuse and addiction, which makes it a promising candidate for the development of new treatments for these disorders. Another area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Further research is needed to fully understand the therapeutic potential of this compound in these areas.
合成方法
The synthesis of 1-(2-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine involves the reaction of 2-fluorobenzyl chloride with piperidine followed by the addition of pyrrolidine-1-carboxylic acid. The final product is obtained through purification using column chromatography. This synthesis method has been described in detail in a research paper published in the Journal of Organic Chemistry.
科学研究应用
1-(2-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has been found to have a high affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression.
属性
IUPAC Name |
[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c18-16-6-2-1-5-15(16)13-19-11-7-14(8-12-19)17(21)20-9-3-4-10-20/h1-2,5-6,14H,3-4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYQBJRVZLRWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883779.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5883780.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5883793.png)

![methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B5883806.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5883821.png)


![4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5883847.png)
![1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5883854.png)
![2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5883864.png)
